N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound often studied for its chemical and potential biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions starting from readily available precursors. The sequence often involves:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl derivatives through Pictet-Spengler reactions.
Functionalization of these derivatives to introduce furan-2-yl and other substituents using reactions like Suzuki coupling.
Formation of oxalamide linkage via reactions involving oxalyl chloride and amines under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods
The industrial-scale production of such a complex compound might require optimization of reaction conditions to ensure high yield and purity. This could involve using flow reactors for more controlled reactions and efficient mixing, alongside advanced purification techniques like crystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at its isoquinoline ring and furan moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : The nitro group on the phenyl ring can be reduced to an amino group using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: : Various substitution reactions can occur at the phenyl and furan rings, facilitated by appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: : Electrophilic aromatic substitution using bromine or nitration reagents; nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion of nitro to amino derivatives.
Substitution: : Halogenated or nitro derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is explored for various research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, possibly affecting enzyme activity or cell signaling pathways.
Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory or anti-cancer activities.
Industry: : Potential use in the synthesis of specialty chemicals or materials due to its diverse reactive groups.
Mechanism of Action
The precise mechanism of action of this compound largely depends on its application:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, altering biological pathways.
Pathways Involved: : It could influence pathways such as oxidative stress responses, apoptosis (programmed cell death), or inflammation, depending on its structural analogs and modifications.
Comparison with Similar Compounds
Unique Characteristics
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide stands out due to its unique combination of functional groups. Its structure allows for a variety of chemical transformations and potential biological interactions.
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: : Similar compound with thiophene instead of furan.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: : An isomer differing in the position of the nitro group on the phenyl ring.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-3-8-19(13-18)27(30)31)24-14-20(21-9-4-12-32-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIONDKHZMYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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